Chemical structure and properties of Ac-Lys-D-Ala-D-lactic acid acetate
Chemical structure and properties of Ac-Lys-D-Ala-D-lactic acid acetate
Structural Basis of Vancomycin Resistance and Depsipeptide Properties
Executive Summary
Ac-Lys-D-Ala-D-Lac (Acetate salt) is a synthetic tripeptide mimetic central to the study of glycopeptide antibiotic resistance, specifically the VanA and VanB phenotypes in Vancomycin-Resistant Enterococci (VRE). Structurally, it represents the C-terminal epitope of the modified peptidoglycan precursor found in resistant bacterial strains.
The substitution of the terminal amide linkage (D-Ala-D-Ala) with an ester linkage (D-Ala-D-Lac) reduces vancomycin binding affinity by approximately 1,000-fold .[1] This guide details the chemical architecture, thermodynamic properties, and synthesis of this critical ligand, serving as a reference for drug discovery programs targeting VRE.
Chemical Architecture & Stereochemistry
The molecule is a depsipeptide , a peptide analog where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).
| Component | Chemical Function | Structural Role in VRE Model |
| N-Acetyl (Ac) | N-terminal Cap | Prevents polymerization; mimics the peptide chain extension found in native peptidoglycan. |
| L-Lysine (Lys) | Linker Residue | Mimics the L-Lys (or m-DAP) residue at position 3 of the pentapeptide stem. The |
| D-Alanine (D-Ala) | Central Residue | Provides the methyl group for hydrophobic interaction with Vancomycin; maintains D-configuration critical for recognition. |
| D-Lactic Acid (D-Lac) | C-Terminal Residue | The Resistance Determinant. Replaces the terminal D-Alanine.[2][3] Contains a hydroxyl group instead of an amine, forming an ester linkage. |
| Acetate | Counterion | Stabilizes the protonated |
Molecular Formula & Mass[4][5]
-
Formula (Free Base):
-
Molecular Weight: ~331.37 g/mol (Free acid basis)
-
Salt Form: Acetate (
) typically adds ~60.05 g/mol per equivalent.
Mechanistic Significance: The "Atomic Deletion"
The transition from susceptibility to resistance hinges on a single atom mutation: the replacement of the amide nitrogen (NH) with an ester oxygen (O).[6]
The 5-Point Hydrogen Bond Network
Native Vancomycin binds the wild-type D-Ala-D-Ala terminus via five precise hydrogen bonds.
-
Susceptible (D-Ala-D-Ala): The terminal amide NH serves as a hydrogen bond donor to the carbonyl of Vancomycin residue 4.
-
Resistant (D-Ala-D-Lac): The ester oxygen cannot donate a hydrogen bond. Furthermore, the oxygen lone pairs create electrostatic repulsion against the Vancomycin carbonyl.
Thermodynamic Consequence:
-
Loss of Enthalpy (
): Removal of one H-bond (~1–3 kcal/mol). -
Destabilization: Electronic repulsion between the ester oxygen and the antibiotic backbone.
-
Result:
shifts from (Wild Type) to (Resistant).
Figure 1: Comparative binding logic of Vancomycin to susceptible vs. resistant peptidoglycan termini.
Physicochemical Properties[1][5][6]
Solubility and Stability
-
Solubility: Highly soluble in water (>10 mg/mL) due to the polar carboxyl terminus and the charged Lysine side chain.
-
pH Sensitivity (Critical): The depsipeptide (ester) bond is significantly more labile than standard amide bonds.
-
Avoid high pH (>8.5): Risk of saponification (hydrolysis) of the ester.
-
Storage: Lyophilized powder at -20°C. Solutions should be fresh or frozen at -80°C.
-
Binding Affinity Data (Reference Values)
The following table summarizes the thermodynamic shift caused by the depsipeptide substitution.
| Parameter | Ligand: Ac-Lys-D-Ala-D-Ala (WT) | Ligand: Ac-Lys-D-Ala-D-Lac (VRE) | Impact |
| ~1000-fold loss in affinity | |||
| ~ -8.0 kcal/mol | ~ -4.0 kcal/mol | Less favorable energy | |
| H-Bond Count | 5 | 4 | Loss of critical donor |
| Electronic Effect | Attractive | Repulsive (Lone pair clash) | Destabilizing |
Synthesis Protocol: The Depsipeptide Challenge
Standard Solid Phase Peptide Synthesis (SPPS) is inefficient for forming the ester bond directly on-resin due to the lower nucleophilicity of the hydroxyl group compared to amines.
Best Practice: Use a Solution-Phase Building Block strategy. The D-Ala-D-Lac ester is formed in solution, purified, and then coupled to the resin-bound Lysine as a single unit.
Step-by-Step Methodology
Phase 1: Synthesis of the Depsipeptide Block (D-Ala-D-Lac)
-
Starting Materials: N-Cbz-D-Alanine and Benzyl-D-Lactate.
-
Esterification: Activate N-Cbz-D-Ala (using EDC/DMAP) and react with Benzyl-D-Lactate in DCM (Dichloromethane).
-
Note: DMAP is essential to catalyze the ester formation.
-
-
Deprotection (Hydrogenolysis): Remove the Benzyl ester and Cbz group simultaneously (or selectively depending on strategy) using
to yield the free acid/amine block suitable for coupling, or keep N-protection if coupling to Lysine in solution.-
Target Intermediate: Fmoc-D-Ala-D-Lac-OH (if adapting for Fmoc SPPS).
-
Phase 2: SPPS Assembly (Fmoc Chemistry)
-
Resin Loading: Use 2-Chlorotrityl Chloride resin. Load Fmoc-Lys(Boc)-OH.
-
Why: This resin allows cleavage of the peptide under very mild acidic conditions, preserving the ester bond if it were sensitive (though D-Ala-D-Lac is relatively stable to TFA).
-
-
Deprotection: Remove Fmoc with 20% Piperidine in DMF.
-
Coupling the Block: Couple the pre-formed Fmoc-D-Ala-D-Lac-OH block using DIC/Oxyma Pure.
-
Critical: Avoid strong bases during coupling to prevent epimerization of the D-Ala alpha-carbon.
-
-
Final Acetylation: Remove N-terminal Fmoc. React with Acetic Anhydride/Pyridine to cap the N-terminus (forming the "Ac-" group).
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the resin and the Boc protecting group on Lysine.
-
Purification: Reverse-phase HPLC (C18 column). Mobile phase: Water/Acetonitrile with 0.1% TFA.
-
Salt Exchange: Lyophilize from dilute Acetic Acid to convert TFA salt to Acetate salt .
Figure 2: Hybrid solution/solid-phase synthesis strategy to ensure ester bond integrity.
Experimental Applications
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for validating the loss of affinity in VRE models.
Protocol:
-
Ligand Prep: Dissolve Ac-Lys-D-Ala-D-Lac acetate in the experimental buffer (e.g., 50 mM HEPES, pH 7.5). Concentration should be ~10–20x the expected
(requires high concentration, ~20-50 mM, due to weak binding). -
Protein Prep: Vancomycin (or derivative) in the exact same buffer at ~1-2 mM.
-
Titration: Inject Ligand into Protein (or vice versa, depending on solubility limits).
-
Note: Because binding is weak (
range), the isotherm may not reach full saturation. Fix the stoichiometry (N) to 1.0 during fitting if the curve is shallow.
-
NMR Spectroscopy
Use NMR to verify the depsipeptide linkage.
-
1H NMR: Look for the D-Lac
-proton. It will be shifted downfield ( ppm) compared to the D-Ala -proton due to the adjacent ester oxygen. -
13C NMR: The ester carbonyl (
ppm) is distinct from the amide carbonyls.
References
-
Bugg, T. D., et al. (1991). "Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor." Science, 254(5030), 413-417.
-
Walsh, C. T., et al. (1996). "Bacterial resistance to vancomycin: five genes and one missing hydrogen bond." Chemistry & Biology, 3(1), 21-28.
-
Lessard, I. A., & Walsh, C. T. (1999). "VanX, a zinc dipeptidase from vancomycin-resistant enterococci: purification, characterization, active site residues, and substrate specificity." Proceedings of the National Academy of Sciences, 96(3), 11028-11032.
-
McComas, C. C., et al. (2003). "Synthesis and evaluation of vancomycin aglycon analogues that bind D-Ala-D-Lac." Journal of the American Chemical Society, 125(31), 9314-9315.
-
Healy, V. L., et al. (2000). "Thermodynamics of binding of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac ligands." Chemistry & Biology, 7(2), 109-119.
Sources
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-Lys- D -Ala- D -Ala = 95 HPLC 28845-97-8 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
